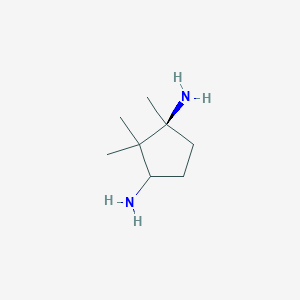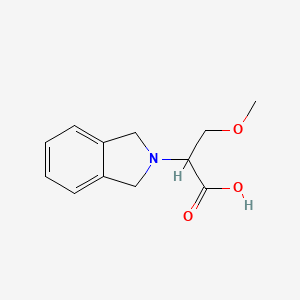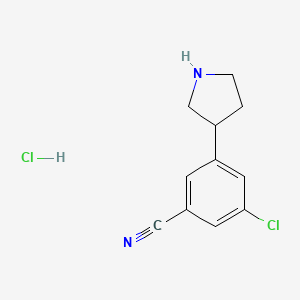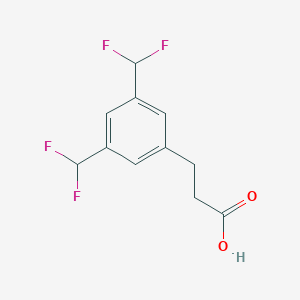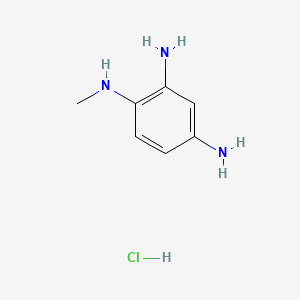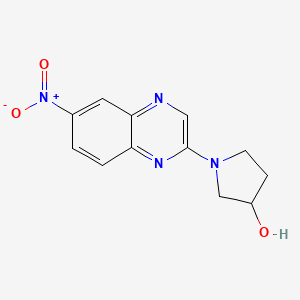![molecular formula C24H40O2P+ B14790427 [2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium](/img/structure/B14790427.png)
[2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and stability. The compound is characterized by the presence of two isopropoxy groups attached to a phenyl ring, which is further bonded to a dicyclohexylphosphonium group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium typically involves the reaction of 2,6-diisopropoxyphenyl with dicyclohexylphosphine. The reaction is usually carried out under inert conditions to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by a base such as potassium tert-butoxide to facilitate the formation of the phosphonium salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperatures and pressures. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
[2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The isopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various derivatives depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
[2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of various organic compounds and materials.
Mécanisme D'action
The mechanism of action of [2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in coordination complexes, or as a catalyst in various chemical reactions. The pathways involved depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Dicyclohexylphosphino-2′,6′-diisopropoxy-1,1′-biphenyl
- N-Butyldi (tert-butyl)phosphonium Tetrafluoroborate
- Di-t-butylphosphinoferrocene Tetrafluoroborate
Uniqueness
[2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium is unique due to its specific structural arrangement, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research.
Propriétés
Formule moléculaire |
C24H40O2P+ |
|---|---|
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
dicyclohexyl-[2,6-di(propan-2-yloxy)phenyl]phosphanium |
InChI |
InChI=1S/C24H39O2P/c1-18(2)25-22-16-11-17-23(26-19(3)4)24(22)27(20-12-7-5-8-13-20)21-14-9-6-10-15-21/h11,16-21H,5-10,12-15H2,1-4H3/p+1 |
Clé InChI |
WLMCONWANSCRFS-UHFFFAOYSA-O |
SMILES canonique |
CC(C)OC1=C(C(=CC=C1)OC(C)C)[PH+](C2CCCCC2)C3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


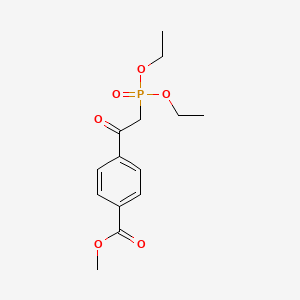
![(13S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14790364.png)
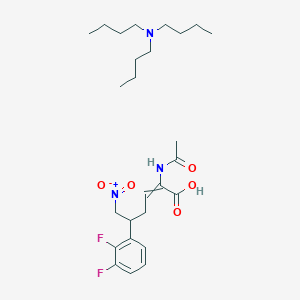
![[2-[(10R,13S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14790371.png)


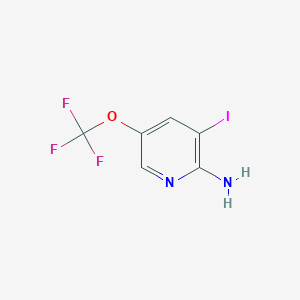
![tert-butyl N-[cis-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]carbamate](/img/structure/B14790387.png)
